molecular formula C11H11N3O B12557175 8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile CAS No. 146434-24-4

8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile

Cat. No.: B12557175
CAS No.: 146434-24-4
M. Wt: 201.22 g/mol
InChI Key: CRPRRRQVMDEHQH-UHFFFAOYSA-N
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Description

8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information for the stereocontrolled formation of the bicyclic scaffold .

An alternative approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-ene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong Lewis acids like antimony pentafluoride and antimony pentachloride for polymerization reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of bicyclic nitroxyl radicals .

Scientific Research Applications

8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various biological molecules, potentially leading to significant biological effects . detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is unique due to its specific functional groups and the potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in scientific research.

Properties

CAS No.

146434-24-4

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

8-(2-cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-4-1-5-14-9-2-3-11(15)10(14)6-8(9)7-13/h2-3,8-10H,1,5-6H2

InChI Key

CRPRRRQVMDEHQH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C=CC(=O)C1N2CCC#N)C#N

Origin of Product

United States

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